

Application Notes and Protocols: Molecular Docking of BMS-488043 with HIV-1 gp120

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS 488043

Cat. No.: B10785880

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of the HIV-1 entry inhibitor, BMS-488043, with its target, the viral envelope glycoprotein gp120. This document is intended to guide researchers in computational drug design and virology in understanding the structural basis of this interaction and in performing similar in silico experiments.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. The viral surface glycoprotein, gp120, mediates this process by binding to the CD4 receptor on target immune cells. This binding initiates a series of conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which ultimately leads to the fusion of the viral and cellular membranes.

BMS-488043 is a small molecule inhibitor that potently blocks this initial attachment of gp120 to CD4.^{[1][2]} It binds to a conserved pocket on gp120, known as the Phe43 cavity, thereby preventing the conformational rearrangements necessary for CD4 receptor engagement.^{[2][3]} Molecular docking studies are instrumental in elucidating the precise binding mode, identifying key interacting residues, and quantifying the binding affinity of BMS-488043 with gp120. This information is invaluable for understanding its mechanism of action and for the rational design of next-generation HIV-1 entry inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction between BMS-488043 and HIV-1 gp120 from various experimental and computational studies.

Table 1: In Vitro and In Vivo Efficacy of BMS-488043

Parameter	Value	Conditions	Reference
EC50	>200 nM (in some subjects)	In vivo study with HIV-1 infected subjects	[4]
EC50	Wide range (5.83 to 6,868 ng/ml)	In vivo study, baseline susceptibility	[5]
IC50	0.05 to 30 μ M	Inhibition of gp120-sCD4 binding, dependent on sCD4 concentration	[6]

Table 2: Computationally Derived Binding Affinity of BMS-488043 and gp120

Docking Program	Binding Energy (kcal/mol)	PDB ID of gp120	Reference
HEX	-256.27	3DNN	[7]
MOE	Not specified	Not specified	[3]

Table 3: Key Interacting Residues of BMS-488043 within the gp120 Binding Pocket

Residue	Type of Interaction	Study Reference
Trp112	Steric hindrance, blocking rotation	[1]
Asp368	Hydrogen bond	[3]
Arg476	Hydrogen bond	[3]
Ser375	Key residue for sensitivity	[8]
Trp427	π-stacking with the azaindole ring	[8]
Met426	Packing against Trp427	[8]
Ile371	Forms a hydrophobic groove	[3]
Gly472	Forms a hydrophobic groove	[3]
His105, Asp113, Lys121, Gln422, Gln428, Lys429	Hydrogen bonding interactions	[3]
Glu, Asp, Met, Phe, Lys, Thr	General interacting amino acids	[8]

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking study of BMS-488043 with HIV-1 gp120 using AutoDock Vina, a widely used open-source docking program.

Protocol: Molecular Docking of BMS-488043 with gp120 using AutoDock Vina

1. Preparation of the Receptor (gp120)

- 1.1. Obtain the Protein Structure: Download the crystal structure of HIV-1 gp120 from the Protein Data Bank (PDB). A suitable structure is, for example, PDB ID: 3DNN.
- 1.2. Pre-process the Protein:

- Open the PDB file in a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT).
- Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.
- Inspect the protein for any missing atoms or residues and repair them if necessary.
- Add polar hydrogens to the protein, as they are crucial for defining hydrogen bonds.
- Assign partial charges (e.g., Kollman charges) to the protein atoms.
- Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (BMS-488043)

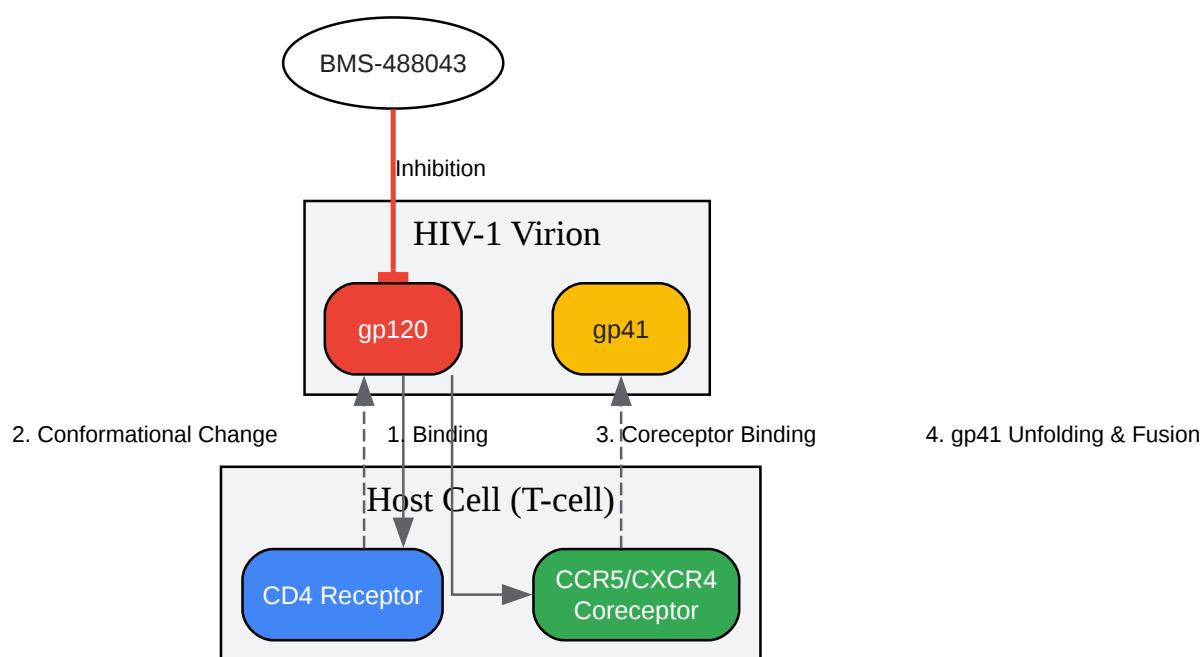
- 2.1. Obtain the Ligand Structure: The 3D structure of BMS-488043 can be obtained from databases like PubChem or ZINC. Alternatively, it can be sketched using chemical drawing software like ChemDraw and converted to a 3D structure.
- 2.2. Pre-process the Ligand:
 - Load the ligand structure into AutoDock Tools.
 - Ensure that the ligand has the correct protonation state at physiological pH.
 - Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
 - Save the prepared ligand in the PDBQT format.

3. Defining the Binding Site (Grid Box)

- 3.1. Identify the Binding Pocket: The binding site for BMS-488043 is the Phe43 cavity. This can be identified by referring to the co-crystallized ligand in the original PDB file (if available) or from published literature. Key residues lining this pocket include those listed in Table 3.
- 3.2. Set the Grid Box Parameters:

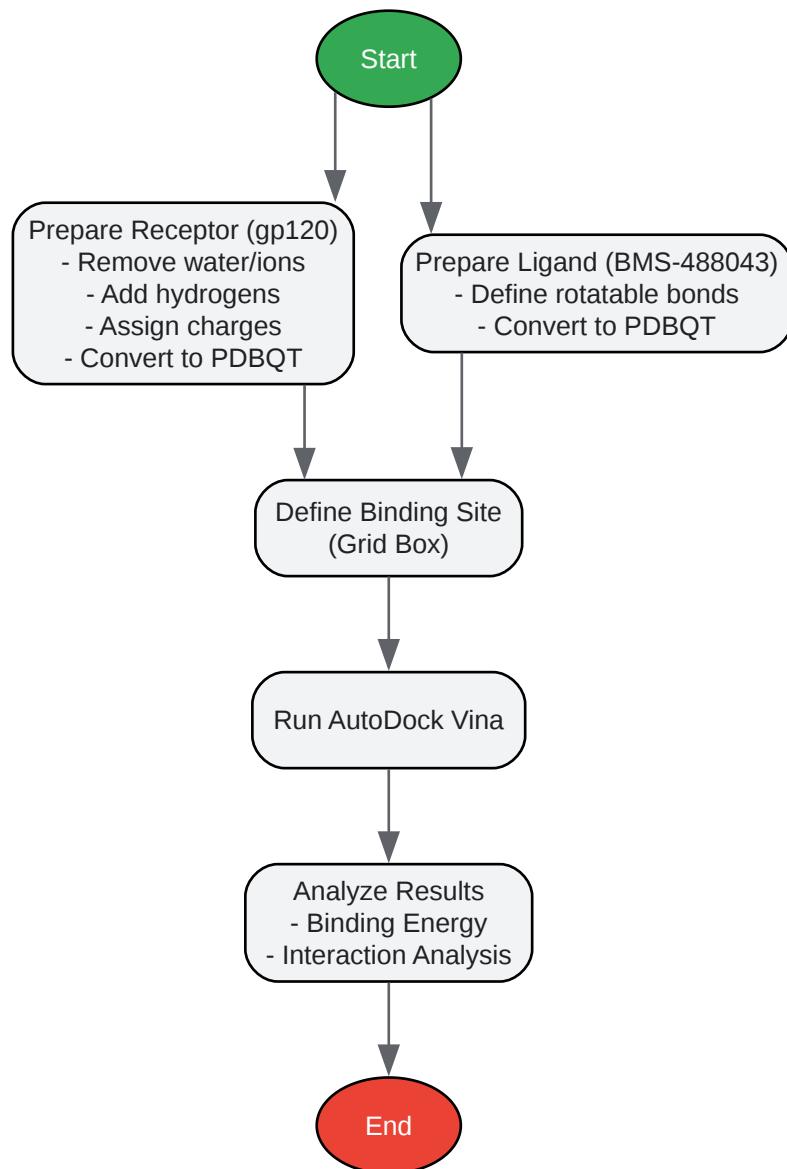
- In AutoDock Tools, use the "Grid Box" option to define a three-dimensional grid that encompasses the entire binding site.
- The size of the grid box should be large enough to allow the ligand to move and rotate freely within the pocket. A typical size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.
- Center the grid box on the identified binding pocket. Note the coordinates of the center and the dimensions of the box.

4. Running the Docking Simulation with AutoDock Vina


- 4.1. Create a Configuration File: Create a text file (e.g., config.txt) that specifies the input files and docking parameters. An example is provided below:
- 4.2. Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

5. Analysis of Docking Results

- 5.1. Examine the Output Files: AutoDock Vina will generate an output PDBQT file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A log file (docking_log.txt) will also be created with the binding affinity values for each pose.
- 5.2. Visualize the Docked Poses: Load the receptor PDBQT file and the output PDBQT file into a molecular visualization tool.
- 5.3. Analyze the Interactions: For the best-ranked pose (lowest binding energy), analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between BMS-488043 and the residues of the gp120 binding pocket. This will help to validate the docking results and understand the structural basis of the inhibition.


Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

[Click to download full resolution via product page](#)

Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.

[Click to download full resolution via product page](#)

Caption: Workflow for molecular docking of BMS-488043 with gp120.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The investigations on HIV-1 gp120 bound with BMS-488043 by using docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of human immunodeficiency virus -1 E protein-targeting lead compounds by pharmacophore based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsrp.org [ijsrp.org]
- 8. [PDF] Molecular Docking Studies of anti-HIV drug BMS-488043 derivatives using HEX and GP 120 Interaction Analysis using Pymol | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Molecular Docking of BMS-488043 with HIV-1 gp120]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10785880#molecular-docking-studies-of-bms-488043-with-gp120]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com